molecular formula C23H18BrClN4OS B11980010 N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11980010
M. Wt: 513.8 g/mol
InChI Key: LXIQXLGJNSGCOX-LGJNPRDNSA-N
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Description

N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a hydrazide derivative featuring a benzimidazole core substituted with a 4-chlorobenzyl group at the N1 position and a sulfanyl-linked acetohydrazide moiety. The (E)-configured imine group bridges the acetohydrazide to a 4-bromophenyl substituent.

Properties

Molecular Formula

C23H18BrClN4OS

Molecular Weight

513.8 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H18BrClN4OS/c24-18-9-5-16(6-10-18)13-26-28-22(30)15-31-23-27-20-3-1-2-4-21(20)29(23)14-17-7-11-19(25)12-8-17/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

LXIQXLGJNSGCOX-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

The synthesis begins with constructing the 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol scaffold. This is typically achieved via acid-catalyzed condensation of o-phenylenediamine with 4-chlorobenzyl chloride under reflux conditions. In a representative procedure:

  • Step 1 : o-Phenylenediamine (10 mmol) and 4-chlorobenzyl chloride (12 mmol) are heated at 80°C in glacial acetic acid (20 mL) for 6 hours.

  • Step 2 : The intermediate is treated with carbon disulfide (15 mmol) in ethanol under basic conditions (KOH, 2M) to introduce the thiol group at the 2-position.

Key Data :

ParameterValueSource
Yield (Step 1 + Step 2)68–72%
Reaction Time8–10 hours total

Sulfanyl-Acetohydrazide Intermediate Synthesis

The sulfanyl-acetohydrazide moiety is introduced via nucleophilic substitution:

  • Reagents : 2-Chloroacetohydrazide (1.2 eq), 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol (1 eq), triethylamine (2 eq)

  • Conditions : Reflux in dry THF for 4 hours.

The reaction proceeds through an SN2 mechanism, with triethylamine neutralizing HCl byproducts. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the intermediate in 65–70% purity.

Hydrazone Formation with 4-Bromobenzaldehyde

The final step involves condensation of the sulfanyl-acetohydrazide intermediate with 4-bromobenzaldehyde:

  • Procedure : Equimolar amounts of the intermediate and aldehyde are stirred in ethanol (50 mL) with 3 drops of concentrated HCl at 60°C for 3 hours.

  • Mechanism : Acid-catalyzed nucleophilic addition of the hydrazide nitrogen to the aldehyde carbonyl, followed by dehydration to form the E-configuration hydrazone.

Optimized Parameters :

ParameterOptimal ValueImpact on Yield
Temperature60–65°CMaximizes rate
Catalyst (HCl)0.5–1% v/vPrevents hydrolysis
Reaction Time2.5–3 hours85% conversion

Process Optimization and Yield Enhancement

Solvent Systems

Ethanol and THF are preferred for their balance of polarity and boiling points. Comparative studies show:

SolventYield (%)Purity (%)
Ethanol7892
THF7288
DMF6581

Ethanol’s protic nature facilitates proton transfer in the condensation step, justifying its selection.

Catalytic Additives

  • p-Toluenesulfonic Acid (pTSA) : Increases yield to 82% by stabilizing transition states.

  • Molecular Sieves (4Å) : Reduce side reactions by absorbing water, improving purity to 94%.

Analytical Characterization

Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, N=CH)

  • δ 7.45–7.89 (m, 11H, aromatic)

  • δ 5.34 (s, 2H, CH2-Cl-benzyl)

IR (KBr) :

  • 3250 cm⁻¹ (N-H stretch)

  • 1660 cm⁻¹ (C=O)

  • 690 cm⁻¹ (C-S)

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.8 minutes, confirming >98% purity.

Comparative Analysis of Published Methods

StudyStarting MaterialsYield (%)Purity (%)
VulcanChemo-Phenylenediamine, 4-Cl-benzylCl7292
JStageModified benzimidazole derivatives6889
PMCMicrowave-assisted synthesis8195

Microwave-assisted protocols reduce reaction times by 40% but require specialized equipment.

Industrial Scalability Considerations

Cost Analysis

  • Raw Materials : 4-Bromobenzaldehyde ($120/kg) dominates costs (58% of total).

  • Solvent Recovery : Ethanol distillation achieves 85% recovery, reducing expenses by 22%.

Environmental Impact

  • Waste Streams : Aqueous HCl (pH <2) requires neutralization with NaHCO3 before disposal.

  • Green Chemistry Alternatives : Supercritical CO2 extraction reduces THF usage by 30% in pilot trials .

Chemical Reactions Analysis

Hydrolysis

The hydrazide functional group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or their derivatives. This reaction is critical for structural modifications in medicinal chemistry:

  • Conditions : Mild acidic/basic aqueous solutions, elevated temperatures.

  • Mechanism : Cleavage of the hydrazide bond via nucleophilic attack by water, leading to the formation of a hydroxyl group.

  • Applications : Precursor for bioisosteric replacements or prodrug development.

Condensation Reactions

The compound participates in condensation reactions with carbonyl groups (e.g., ketones, aldehydes), forming imine-like structures:

  • Conditions : Solvent systems (ethanol, DMF), catalytic acid/base.

  • Mechanism : Formation of a Schiff base through elimination of water.

  • Reagents : Carbonyl compounds, acetic acid as a catalyst.

Nucleophilic Substitution

The sulfanyl group (-S-) acts as a leaving group in substitution reactions with nucleophiles (e.g., amines, thiols):

  • Conditions : Polar aprotic solvents (DMF, DMSO), room temperature to reflux.

  • Mechanism : SN2 displacement of the sulfanyl group by a nucleophile.

  • Applications : Synthesis of novel derivatives with enhanced biological activity.

Reaction Conditions and Reagents

Reaction Type Conditions Key Reagents Outcome
HydrolysispH 2–12, reflux (6–8 h)HCl/H₂O, NaOH/H₂OCarboxylic acid derivatives
CondensationEthanol/DMF, reflux (4–6 h)Carbonyl compounds, acetic acidSchiff base derivatives
Nucleophilic SubstitutionDMF/DMSO, RT–reflux (2–4 h)Amines, thiols, K₂CO₃Substituted sulfanyl derivatives

Characterization Techniques

The compound’s structural integrity and reaction outcomes are validated using:

Technique Purpose Key Observations
NMR (¹H/¹³C) Confirming aromatic regions, functional groupsδ 7.2–8.5 ppm (aromatic protons), δ 2.5–3.5 ppm (sulfanyl group)
IR Spectroscopy Identifying functional groupsν = 1608 cm⁻¹ (C=N), ν = 1352 cm⁻¹ (NO₂)
Mass Spectrometry Molecular weight confirmationMolecular ion peak at m/z = 522.06

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide exhibit notable antimicrobial properties. A study highlighted the efficacy of related benzimidazole derivatives against various bacterial strains, suggesting that structural modifications can enhance their activity against resistant pathogens .

Anticancer Properties

The compound's structural components, particularly the benzimidazole moiety, have been associated with anticancer activity. Investigations into similar compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress .

Anticonvulsant Effects

Compounds derived from hydrazones and benzimidazoles have demonstrated anticonvulsant effects in animal models. Studies suggest that these compounds can modulate neurotransmitter systems, providing a basis for their use in treating epilepsy and other seizure disorders .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those structurally related to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study: Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms of benzimidazole derivatives, demonstrating that compounds with similar structures could inhibit tumor growth in vitro and in vivo. The study provided evidence of apoptosis induction and cell cycle arrest as primary mechanisms of action .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialBenzimidazole DerivativesInhibition of bacterial growth
AnticancerBenzimidazole DerivativesInduction of apoptosis
AnticonvulsantHydrazone DerivativesModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

    Pathways Involved: The compound may affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction pathways, resulting in its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

The benzimidazole core in the target compound is a distinguishing feature. Substitutions with other heterocycles, such as triazoles or benzothiazoles, significantly alter physicochemical properties:

Compound Name Heterocyclic Core Key Substituents Evidence ID
N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide Benzimidazole 4-Bromophenyl, 4-chlorobenzyl
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide Benzimidazole Furyl group instead of bromophenyl
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide 1,2,4-Triazole Bromophenyl and fluorophenyl substituents
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide Benzothiazole Methylthiophenyl instead of bromophenyl

Key Insight : The benzimidazole core enhances π-π stacking interactions compared to triazoles, while benzothiazoles introduce greater electron-withdrawing effects due to the sulfur atom .

Substituent Effects on Bioactivity and Stability

Halogen substituents (Br, Cl) and their positions critically influence molecular stability and interactions:

  • 4-Bromophenyl vs. 4-Chlorophenyl : The bromine atom in the target compound increases hydrophobic interactions compared to chlorine, as seen in N-(4-Bromophenyl)acetamide derivatives, where C–Br bond lengths (1.8907 Å) contribute to steric bulk and crystallinity .
  • Chlorobenzyl vs.

Hydrazide and Imine Modifications

Variations in the hydrazide-imine region impact conformational flexibility and tautomerism:

  • Fluorinated Imines: Fluorine substitution in compounds like N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide introduces hydrogen-bonding capabilities, which are absent in the non-fluorinated target compound .

Crystallographic and Spectroscopic Comparisons

  • Single-Crystal X-ray Analysis : The target compound’s (E)-imine configuration is likely confirmed via X-ray crystallography, akin to (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, where SHELX software was used for structure refinement .
  • Bond Length Variations : The acetamide region (C1–C2: 1.501 Å, N1–C2: 1.347 Å) in N-(4-Bromophenyl)acetamide differs slightly from the target compound due to the benzimidazole-sulfanyl substitution .

Biological Activity

N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and enzyme inhibitory effects, as well as insights from recent studies.

Molecular Characteristics

  • Molecular Formula : C25H21BrClN5O2S
  • Molecular Weight : 570.89 g/mol
  • CAS Number : 315199-92-9

The compound features a complex structure with multiple functional groups, including a benzimidazole moiety, which is known for its pharmacological significance. The presence of bromine and chlorine substituents may enhance its biological activity through various mechanisms.

Structural Analysis

Recent studies have elucidated the crystal structure of similar compounds, revealing key dihedral angles and intermolecular interactions that may influence biological activity. For instance, the dihedral angle between the bromine-substituted benzene ring and the thiazole ring is critical for determining the compound's reactivity and interaction with biological targets .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies indicate that compounds with similar structures exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be significantly lower than standard antibiotics, suggesting potential as alternative therapeutic agents .

Antifungal Activity

In addition to antibacterial properties, derivatives of benzimidazole have shown notable antifungal activity. For example, certain compounds demonstrated effective inhibition against Candida albicans, with MIC values indicating their potential as antifungal agents .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been investigated. It has been noted that similar compounds exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary infections, respectively .

Activity Type Target Organism/Enzyme MIC (µg/ml) Reference
AntibacterialSalmonella typhi50
AntibacterialBacillus subtilis62.5
AntifungalCandida albicans250
Enzyme InhibitionAcetylcholinesteraseStrong
Enzyme InhibitionUreaseStrong

Recent Studies

  • Synthesis and Characterization : A study synthesized the compound through a reaction involving thiazolamine and mercapto-acetic acid, confirming its structure via NMR and X-ray crystallography. The results indicated favorable binding interactions with bovine serum albumin (BSA), suggesting good pharmacokinetic properties .
  • Biological Evaluation : Another study highlighted the antibacterial screening of synthesized derivatives, demonstrating that certain modifications in the benzimidazole framework significantly enhance bioactivity against resistant bacterial strains .
  • Pharmacological Insights : A comprehensive review summarized the pharmacological profiles of benzimidazole derivatives, emphasizing their broad-spectrum activity against various pathogens and their potential in drug development .

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a 4-chlorobenzyl-substituted benzimidazole thiol with chloroacetyl chloride to form the sulfanyl intermediate.
  • Step 2: Hydrazide formation via reaction with hydrazine hydrate.
  • Step 3: Schiff base formation by condensing the hydrazide with 4-bromobenzaldehyde under acidic conditions (e.g., glacial acetic acid) . Key Table:
Reaction StepReagents/ConditionsPurpose
Sulfanyl linkageChloroacetyl chloride, DMF, 0–5°CIntroduce thioether bond
Hydrazide formationHydrazine hydrate, ethanol, refluxGenerate hydrazide core
Schiff base condensation4-Bromobenzaldehyde, acetic acid, 70°CForm imine bond

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3280 cm⁻¹, C=O at ~1688 cm⁻¹) .
  • NMR Spectroscopy: Confirms proton environments (e.g., aromatic protons at δ 7.14–8.2 ppm, SCH₂ at δ 3.82 ppm) and carbon骨架 .
  • Mass Spectrometry: Validates molecular weight (e.g., m/z = 390.8 for analogous derivatives) . Key Table:
TechniqueDiagnostic SignalStructural Insight
IR1688 cm⁻¹ (C=O)Confirms hydrazide carbonyl
¹H NMRδ 8.0 ppm (CH=N)Indicates Schiff base formation
MSm/z 390.8Matches molecular formula

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural refinement?

Methodological Answer:

  • Use SHELXL for refinement, applying restraints for flexible groups (e.g., benzyl or hydrazide moieties) .
  • Analyze twinning with PLATON ; if present, use TWIN/BASF commands in SHELXL .
  • Validate hydrogen bonding networks using Mercury software to resolve ambiguities in electron density maps .

Q. What experimental strategies evaluate this compound’s biological activity against cancer cell lines?

Methodological Answer:

  • In vitro cytotoxicity: Use MTT assays on HCT116 or similar cell lines (IC₅₀ determination) .
  • Mechanistic studies: Immunofluorescence staining to detect cytosolic vacuolization (a marker of autophagy) .
  • Dose-response curves: Test concentrations from 1–100 µM, with cisplatin as a positive control .

Q. How to optimize synthesis using Design of Experiments (DoE)?

Methodological Answer:

  • Variables: Temperature (50–90°C), solvent (ethanol vs. DMF), and stoichiometry (1:1–1:2 hydrazide:aldehyde).
  • Response metrics: Yield, purity (HPLC), and reaction time.
  • Statistical modeling: Apply a Central Composite Design (CCD) to identify optimal conditions .

Q. How to resolve conflicting bioactivity results between batches?

Methodological Answer:

  • Purity analysis: HPLC with a C18 column (e.g., 95–99% purity threshold) .
  • Structural confirmation: Compare XRD data (e.g., unit cell parameters) to ensure consistency .
  • Replicate assays: Conduct triplicate experiments under standardized cell culture conditions .

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